molecular formula C8H6N4O2 B1328880 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid CAS No. 717848-23-2

3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B1328880
CAS No.: 717848-23-2
M. Wt: 190.16 g/mol
InChI Key: CRPWLCYSHYRTIA-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and pyrazine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine-2-carboxylic acid with imidazole in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The pyrazine ring can participate in electron transfer reactions, affecting redox states and signaling pathways .

Comparison with Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
  • Imidazo[1,2-a]pyrazines

Comparison: Compared to similar compounds, 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid is unique due to its specific combination of imidazole and pyrazine rings. This dual-ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-imidazol-1-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-7(11-2-1-10-6)12-4-3-9-5-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPWLCYSHYRTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650364
Record name 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717848-23-2
Record name 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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